methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 118292-37-8
VCID: VC3787802
InChI: InChI=1S/C13H15NO5/c1-16-9-6-7-5-8(13(15)19-4)14-10(7)12(18-3)11(9)17-2/h5-6,14H,1-4H3
SMILES: COC1=C(C(=C2C(=C1)C=C(N2)C(=O)OC)OC)OC
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol

methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

CAS No.: 118292-37-8

Cat. No.: VC3787802

Molecular Formula: C13H15NO5

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate - 118292-37-8

Specification

CAS No. 118292-37-8
Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
IUPAC Name methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
Standard InChI InChI=1S/C13H15NO5/c1-16-9-6-7-5-8(13(15)19-4)14-10(7)12(18-3)11(9)17-2/h5-6,14H,1-4H3
Standard InChI Key ZSXHVDGSRITZMF-UHFFFAOYSA-N
SMILES COC1=C(C(=C2C(=C1)C=C(N2)C(=O)OC)OC)OC
Canonical SMILES COC1=C(C(=C2C(=C1)C=C(N2)C(=O)OC)OC)OC

Introduction

Chemical Identity and Structure

Basic Information

Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is a methyl ester derivative of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid. The compound possesses the following chemical identifiers:

ParameterValue
CAS Number118292-37-8
Molecular FormulaC₁₃H₁₅NO₅
Molecular Weight265.26 g/mol
IUPAC Namemethyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
InChIInChI=1S/C13H15NO5/c1-16-9-6-7-5-8(13(15)19-4)14-10(7)12(18-3)11(9)17-2/h5-6,14H,1-4H3
InChIKeyZSXHVDGSRITZMF-UHFFFAOYSA-N
SMILESCOC1=C(C(=C2C(=C1)C=C(N2)C(=O)OC)OC)OC
PubChem CID4453649

Structural Features

The compound features an indole core scaffold with three methoxy groups at positions 5, 6, and 7, and a methyl carboxylate group at position 2. The indole nucleus consists of a benzene ring fused to a pyrrole ring, creating a bicyclic heterocyclic system. The three methoxy groups on the benzene portion of the indole ring significantly influence the electronic properties of the molecule, making it more electron-rich compared to unsubstituted indole.

Synthesis Methods

Hemetsberger-Knittel Indole Methodology

The synthesis of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate typically employs the Hemetsberger-Knittel indole methodology, which is particularly effective for constructing substituted indoles. Boger and colleagues reported a synthetic pathway starting from 3,4,5-trimethoxybenzaldehyde (compound 71), proceeding through an intermediate azide (compound 72), and resulting in the target compound (73) through intramolecular cyclization .

Alternative Synthetic Approaches

While the Hemetsberger approach is common, other methods for synthesizing methoxy-activated indoles include Fischer indole synthesis, Bischler indole synthesis, and modified Bischler methods. These approaches generally begin with appropriately substituted anilines or benzaldehydes containing the desired methoxy substitution pattern .

One potential synthetic route could follow the pattern used for similar compounds, where the corresponding carboxylic acid is esterified. For example, the synthesis of methyl 1H-indole-2-carboxylate involves refluxing 1H-indole-2-carboxylic acid with concentrated sulfuric acid in absolute methanol . A similar approach could be applied to 5,6,7-trimethoxy-1H-indole-2-carboxylic acid to obtain methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate.

Chemical Reactivity

The reactivity of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is substantially influenced by the electron-donating methoxy groups at positions 5, 6, and 7. Research on methoxy-activated indoles indicates that such substitution patterns can significantly enhance the reactivity of specific positions on the indole ring system .

Methoxy-activated indoles are known to undergo various reactions including formylation, acylation, halogenation, nitration, oxidative dimerization, acid-catalyzed addition of aldehydes, and α-β-unsaturated ketone reactions . The specific reactivity of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate would be expected to follow similar patterns, with the three methoxy groups directing the site of electrophilic attack.

The ester functional group at position 2 can undergo typical carboxylic ester reactions such as hydrolysis (yielding the corresponding carboxylic acid), transesterification, reduction, and amidation.

Related Compounds

Parent Compound

The parent compound of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is 5,6,7-trimethoxy-1H-indole-2-carboxylic acid (CAS: 128781-07-7), which differs only in having a carboxylic acid group instead of a methyl ester at position 2 . The physical and chemical properties of this parent compound include:

ParameterValue
CAS Number128781-07-7
Molecular FormulaC₁₂H₁₃NO₅
Molecular Weight251.24 g/mol
InChIInChI=1S/C12H13NO5/c1-16-8-5-6-4-7(12(14)15)13-9(6)11(18-3)10(8)17-2/h4-5,13H,1-3H3,(H,14,15)
InChIKeyJZMUJQGIASARGH-UHFFFAOYSA-N
SMILESN1C2=C(C=C(OC)C(OC)=C2OC)C=C1C(O)=O

Structural Analogs

Several structural analogs of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate have been reported in the literature, primarily varying in the pattern or number of methoxy substitutions on the indole ring :

CompoundCAS NumberSimilarity Score*
5,7-Dimethoxy-1H-indole-2-carboxylic acid27508-88-90.94
Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate118292-37-80.93
4,7-Dimethoxy-1H-indole-2-carboxylic acid31271-83-70.92
4,5,6-Trimethoxy-1H-indole-2-carboxylic acid30448-09-00.92
5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid2495-80-90.92
7-Methoxy-1H-indole-2-carboxylic acid24610-33-10.92
5,6-Dimethoxy-1H-indole-2-carboxylic acid88210-96-20.92

*Similarity scores obtained from reference .

Additionally, there is a N-methylated derivative, 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 190972-87-3), which features methylation at the indole nitrogen position .

Predicted Properties and Spectroscopic Data

Collision Cross Section Data

Predicted collision cross section data for methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate with various adducts have been reported :

Adductm/zPredicted CCS (Ų)
[M+H]+266.10231157.3
[M+Na]+288.08425169.3
[M+NH4]+283.12885163.4
[M+K]+304.05819166.6
[M-H]-264.08775156.9
[M+Na-2H]-286.06970160.7
[M]+265.09448158.6
[M]-265.09558158.6

Spectroscopic Characterization

While the search results don't provide specific spectroscopic data for methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, reference indicates that NMR spectroscopic data is available for the parent compound, 5,6,7-trimethoxy-1H-indole-2-carboxylic acid. Based on the structural similarities, the methyl ester would exhibit comparable spectroscopic patterns with additional signals corresponding to the methyl ester group.

ParameterInformation
GHS PictogramWarning
Hazard StatementsH315-H319-H335 (Skin irritation, eye irritation, respiratory tract irritation)
Precautionary StatementsP261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P313-P337+P313-P362-P403+P233-P405-P501
Storage ConditionsRecommended storage: sealed in dry conditions at 2-8°C

The compound should be handled with appropriate personal protective equipment and in well-ventilated areas to minimize exposure risks.

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